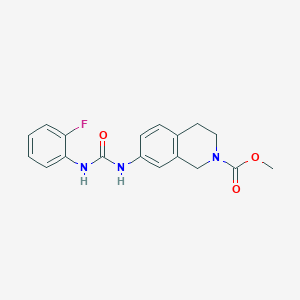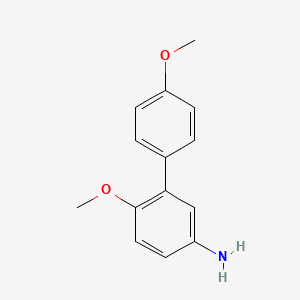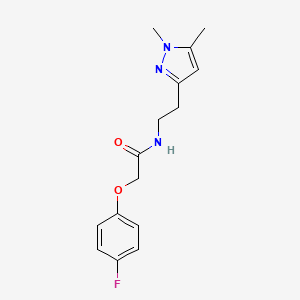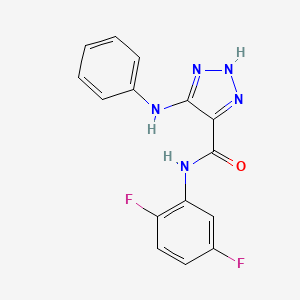![molecular formula C12H11N B2589748 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile CAS No. 1823331-18-5](/img/structure/B2589748.png)
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11N . It has a molecular weight of 169.09 . Bicyclo[1.1.1]pentanes, such as this compound, have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies .
Synthesis Analysis
The synthesis of this compound and similar compounds involves a practical general reaction that produces bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed . This strategy has been used to prepare over 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane group is a highly strained molecule consisting of three rings of four carbon atoms each .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and similar compounds involve a radical exchange process . This process allows for the installation of the bicyclo[1.1.1]pentane unit on the xanthate moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.09 . It is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Applications De Recherche Scientifique
Barres et rotors moléculaires : Les dérivés de BCP servent d'excellentes barres et rotors moléculaires en raison de leur structure tridimensionnelle unique. Ces composés trouvent des applications en nanotechnologie, où le contrôle précis du mouvement moléculaire est essentiel .
Unités de liaison supramoléculaire : Les molécules à base de BCP agissent comme des unités de liaison polyvalentes dans les assemblages supramoléculaires. Leur cadre rigide améliore la stabilité et facilite les processus d'auto-assemblage dans des matériaux tels que les cadres métallo-organiques (MOF) .
Cristaux liquides : Les dérivés de BCP présentent un comportement cristallin liquide, ce qui en fait des composants précieux dans les écrans à cristaux liquides (LCD) et autres dispositifs optoélectroniques .
Capteurs FRET : Les capteurs de transfert d'énergie de résonance par fluorescence (FRET) utilisent des fluorophores à base de BCP pour détecter les interactions moléculaires et les changements conformationnels. Ces capteurs sont essentiels dans les analyses biologiques et chimiques .
Découverte de médicaments
Les motifs BCP ont gagné en importance dans la découverte de médicaments en raison de leurs propriétés bioisostériques. Voici comment ils contribuent :
Remplacement bioisostérique : BCP sert de bioisostère pour les alcynes internes, les groupes tert-butyle et les arènes monosubstitués/1,4-disubstitués. Le remplacement de ces groupes fonctionnels par des fragments BCP améliore les propriétés des médicaments, telles que la solubilité, la puissance et la stabilité métabolique .
Fonctionnalisation du pont : Alors que des méthodes existent pour installer des substituants aux positions de tête de pont (1,3), la fonctionnalisation des positions du pont (2,4,5) reste un défi. Les chercheurs continuent d'explorer des approches synthétiques pour combler cette lacune .
Chimie organique
Les dérivés de BCP trouvent également des applications en chimie organique :
Synthèse d'analogues de BCP : Des conditions de réaction douces permettent la synthèse de BCP portant des substituants carbone et halogène. Cette méthode présente un large éventail de substrats et une tolérance aux groupes fonctionnels, permettant la création d'analogues de BCP pour diverses cibles .
Synthèse induite par la lumière visible : Les progrès récents comprennent la synthèse induite par la lumière visible de cétones BCP 1,3-disubstituées. Ces composés servent de bioisostères précieux pour les cycles aromatiques para-substitués dans la conception de médicaments .
Conclusion
Les applications diverses du 3-(bicyclo[1.1.1]pentan-1-yl)benzonitrile couvrent la science des matériaux, la découverte de médicaments et la chimie organique. Sa structure unique continue d'inspirer des recherches innovantes dans de multiples domaines.
Pour des informations plus approfondies, vous pouvez vous référer aux références citées . Bonne exploration ! 🌟
Orientations Futures
The future directions for research on 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve their use in drug discovery . The development of a practical general reaction for the synthesis of these compounds should ease their transition to clinical candidates, and subsequently to drugs .
Mécanisme D'action
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include 3-(Bicyclo[111]pentan-1-yl)benzonitrile, have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
It’s known that bcp derivatives can add three-dimensional character and saturation to compounds .
Biochemical Pathways
It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, such as in bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives can increase or equal solubility, potency, metabolic stability, and decrease non-specific binding of lead compounds .
Action Environment
It’s known that bcp derivatives present considerable synthetic challenges due to the unique properties of the bcp core .
Analyse Biochimique
Biochemical Properties
3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile plays a significant role in biochemical reactions due to its high passive permeability and metabolic stability . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing . The interactions with these enzymes often result in the formation of stable metabolites, enhancing the compound’s bioavailability and reducing its cytotoxicity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins and receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis . Studies have shown that this compound can enhance the solubility and potency of drugs, thereby reducing the required therapeutic dose and minimizing potential side effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for its role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation patterns . The compound is known for its high stability, which allows it to maintain its activity over extended periods . Long-term studies have shown that it can undergo gradual degradation, leading to changes in its biochemical activity and cellular effects . These temporal effects are important for understanding its long-term impact on cellular functions in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects on cellular functions and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound are essential for its bioavailability and therapeutic efficacy . Additionally, the interactions with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution are crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound is often directed to particular organelles or compartments, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUKIDHPOMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)



![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)


![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)


![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
